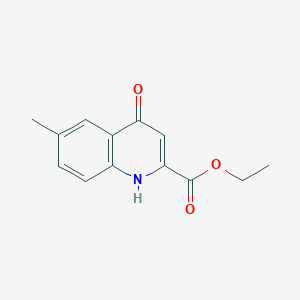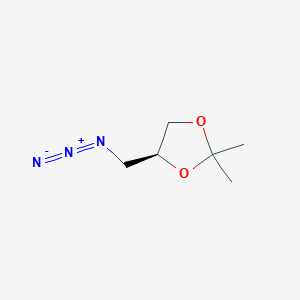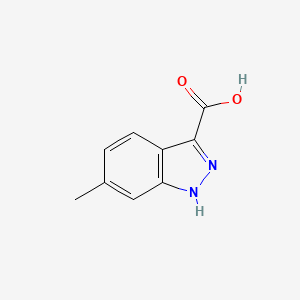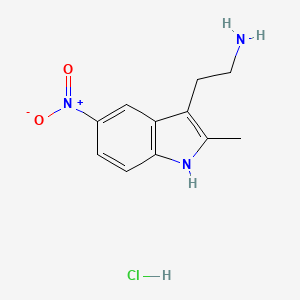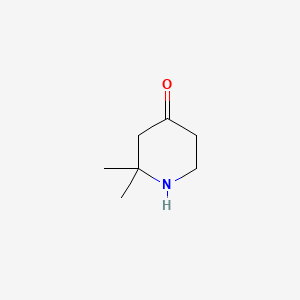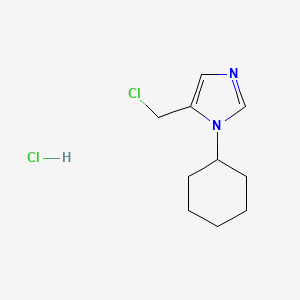
5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride
Overview
Description
5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CMIH and has a molecular formula of C10H15ClN2.HCl.
Scientific Research Applications
Synthesis and Chemistry
- "Expedient synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole" by Kudzma & Turnbull (1991) presents a method for preparing 1H-imidazole hydrochloride derivatives. This research is essential for understanding the synthesis process of similar compounds, including 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride (Kudzma & Turnbull, 1991).
Molecular Docking and Anti-Diabetic Studies
- In the study "Synthesis, molecular docking and anti-diabetic studies of novel benzimidazole-pyrazoline hybrid molecules" by Ibraheem et al. (2020), the research explores the anti-diabetic potential of compounds synthesized from 2-chloromethyl-1H-benzimidazole, which shares a part of its structure with this compound. This indicates potential medical applications of similar compounds (Ibraheem et al., 2020).
Cytotoxicity Studies
- "On the in vitro cytotoxicity of 1-chloroethyl-2-chloromethyl-2-imidazoline hydrochloride" by Mircheva (1988) discusses the cytotoxic properties of a closely related compound. This research is important for understanding the cytotoxicity and potential therapeutic applications of this compound (Mircheva, 1988).
Synthesis and Chemical Reactions
- The paper "Polyfunctional imidazoles: VII. 1-aryl-4-chloro-5-[hydroxy(halo)methyl]-1H-imidazoles and their derivatives" by Chornous et al. (2013) investigates the synthesis and reactions of imidazole derivatives, which is relevant to understanding the chemical behavior of this compound (Chornous et al., 2013).
Anticonvulsant Applications
- "1-(Naphthylalkyl)-1H-imidazole derivatives, a new class of anticonvulsant agents" by Walker et al. (1981) explores the anticonvulsant properties of 1H-imidazole derivatives, indicating potential neurological applications for compounds like this compound (Walker et al., 1981).
properties
IUPAC Name |
5-(chloromethyl)-1-cyclohexylimidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2.ClH/c11-6-10-7-12-8-13(10)9-4-2-1-3-5-9;/h7-9H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHZJQNETHIJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC=C2CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






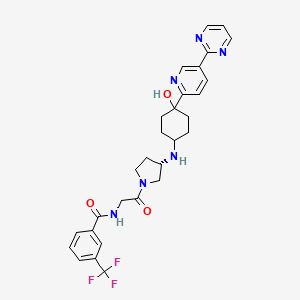

![6-Methylthiazolo[5,4-b]pyridine](/img/structure/B3158451.png)
![3-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B3158457.png)

